molecular formula C28H23N3O2S B2455300 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 922938-50-9

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2455300
CAS RN: 922938-50-9
M. Wt: 465.57
InChI Key: OZGOAPITSQOXOL-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is known to possess a unique mechanism of action that makes it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and disrupting the normal functioning of the cytoskeleton. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. The compound has been found to exhibit low toxicity towards normal cells, making it a promising candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide in lab experiments include its potent anticancer activity, low toxicity towards normal cells, and unique mechanism of action. However, the limitations include the need for further studies to determine its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in vivo.

Future Directions

There are several potential future directions for the research on N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide. These include:
1. Development of novel anticancer drugs based on the structure of this compound.
2. Further studies to determine the pharmacokinetic and pharmacodynamic properties of the compound.
3. Investigation of the potential of the compound as an anti-inflammatory, antifungal, and antibacterial agent.
4. Development of drug delivery systems for the targeted delivery of this compound to cancer cells.
5. Investigation of the combination therapy of this compound with other anticancer drugs to enhance its efficacy.
In conclusion, this compound is a promising compound that has potential applications in the field of medicine. Its unique mechanism of action and potent anticancer activity make it a promising candidate for the development of novel drugs. Further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in vivo.

Synthesis Methods

The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide involves the reaction between 5,6-dimethyl-2-aminobenzothiazole and 2-phenoxy-N-(pyridin-2-ylmethyl)benzamide in the presence of a suitable coupling agent. The reaction is carried out in a solvent such as dimethylformamide or dichloromethane under controlled conditions of temperature and pressure. The product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide has been extensively studied for its potential applications in the field of medicine. The compound has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to possess anti-inflammatory, antifungal, and antibacterial properties.

properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2S/c1-19-16-24-26(17-20(19)2)34-28(30-24)31(18-21-10-8-9-15-29-21)27(32)23-13-6-7-14-25(23)33-22-11-4-3-5-12-22/h3-17H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGOAPITSQOXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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